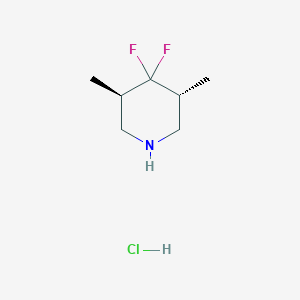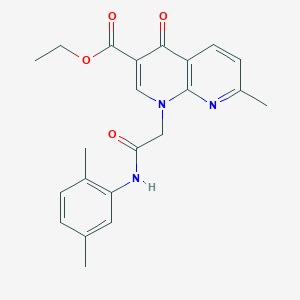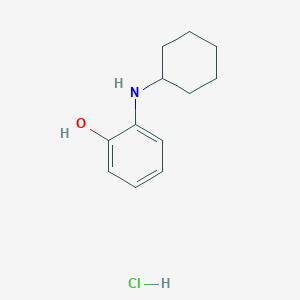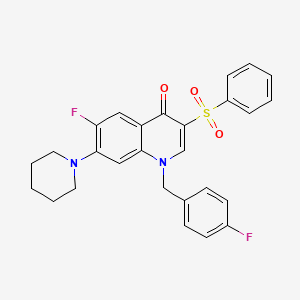
6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H24F2N2O3S and its molecular weight is 494.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Properties and Transporter-Mediated Excretion
6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one and similar compounds have shown notable pharmacokinetic properties. For instance, YM758 metabolites, structurally related to the compound , were found in human urine, plasma, and feces, indicating comprehensive distribution and metabolic processing. The study on YM758 revealed insights into the role of transporters like human organic cation transporter (OCT) and human organic anion transporter (OAT) in renal and hepatic excretion of its metabolites. The identification of metabolites and understanding the excretion pathways via transporters are crucial for drug development and safety profiles (Umehara et al., 2009).
Chemical Synthesis and Protective Group Strategy
The chemical synthesis and application of protective groups are essential for the stability and reactivity of complex molecules. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, used to protect hydroxyl groups, showcases innovative strategies in synthetic chemistry, particularly in carbohydrate chemistry. The Fsec group, due to its stability under acidic conditions and cleavability under mild basic conditions, highlights the importance of protective groups in the synthesis of biologically active compounds (Spjut, Qian, & Elofsson, 2010).
Antibacterial Activity and Structure-Activity Relationships
Compounds structurally similar to this compound, particularly arylfluoroquinolones, have been investigated for their antibacterial properties. These studies reveal that specific structural components, such as the substituents at the 1, 6, and 7 positions of the quinolone ring, significantly influence the antibacterial potency. Understanding these structure-activity relationships is vital for the design of new antibacterial agents with improved efficacy and safety profiles (Chu et al., 1985).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N2O3S/c28-20-11-9-19(10-12-20)17-31-18-26(35(33,34)21-7-3-1-4-8-21)27(32)22-15-23(29)25(16-24(22)31)30-13-5-2-6-14-30/h1,3-4,7-12,15-16,18H,2,5-6,13-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSLOUQRVIUDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
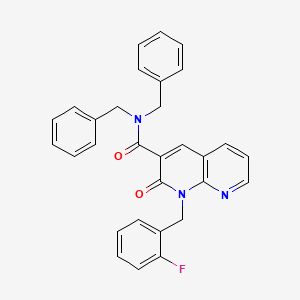
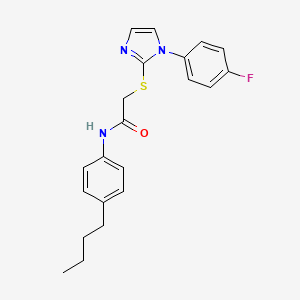
![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)
